molecular formula C9H12N4O B2764773 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1012344-88-5

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

カタログ番号 B2764773
CAS番号: 1012344-88-5
分子量: 192.222
InChIキー: RKNZBCGHDHDITL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol” is a type of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

The compound “this compound” has been found to inhibit TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM .

科学的研究の応用

Accumulation of Carcinogenic Compounds in Plasma

Research by Manabe et al. (1987) developed a high-performance liquid chromatography method to detect carcinogenic heterocyclic amines in biological samples. This study highlighted the accumulation of these compounds in the plasma of uremic patients, suggesting potential pathways and implications for understanding the metabolism and excretion of similar compounds in human health (Manabe et al., 1987).

Microbial Production of Imidazole Derivatives and Insulin Signaling

Koh et al. (2018) identified imidazole propionate, a microbially produced histidine-derived metabolite, highlighting its potential role in the pathogenesis of type 2 diabetes through the impairment of insulin signaling. This study provides insight into the interaction between gut microbiota-derived compounds and metabolic diseases, offering a perspective on how similar compounds may influence human health (Koh et al., 2018).

Investigation of Imidazole Derivatives in Cancer Treatment

Quinn et al. (2003) conducted a phase II trial of temozolomide, an imidazole tetrazinone, for patients with progressive low-grade glioma. This research demonstrated the potential application of certain imidazole derivatives in cancer therapy, providing a basis for further investigation into similar compounds for therapeutic uses (Quinn et al., 2003).

Pesticide Use and Human Cancer Risk

A study by Koutros et al. (2009) evaluated cancer incidence among pesticide applicators exposed to imazethapyr, a heterocyclic aromatic amine. The findings suggest potential health risks associated with exposure to aromatic amine pesticides, contributing to the understanding of environmental factors in cancer etiology (Koutros et al., 2009).

Metabolic Studies on Heterocyclic Amines

Turteltaub et al. (1999) used accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines in rodents and compared the adduct levels to those formed in humans. This research provides insights into the metabolism of heterocyclic amines and their potential implications for human health, which could be relevant for understanding the metabolism of similar compounds (Turteltaub et al., 1999).

将来の方向性

The compound “3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol” and its analogs have the potential to be translated into anti-multiple myeloma therapeutics . This is due to their ability to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI 50 values as low as 30 nM .

生化学分析

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-b]pyridazines can bind to the hinge region of kinases, influencing their activity . This suggests that 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol may also interact with kinases or other biomolecules, leading to changes in gene expression or enzyme activity.

特性

IUPAC Name

3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZBCGHDHDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。